molecular formula C28H28O4 B1669461 CP-105696 CAS No. 158081-99-3

CP-105696

Cat. No.: B1669461
CAS No.: 158081-99-3
M. Wt: 428.5 g/mol
InChI Key: KMNLXCBYBKHKSK-BKMJKUGQSA-N
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Description

CP-105696 is a potent and selective leukotriene B4 (LTB4) receptor antagonist. In vitro studies demonstrate that it inhibits [3H]LTB4 binding to high-affinity receptors on human neutrophils with an IC50 value of 8.42 ± 0.26 nM . Scatchard analyses indicated that this compound acts as a noncompetitive antagonist at these high-affinity receptors . Furthermore, it inhibits LTB4-mediated human neutrophil chemotaxis in a noncompetitive manner with an IC50 of 5.0 ± 2.0 nM . In vivo, after oral administration, this compound effectively blocked neutrophil and eosinophil infiltration in cavine dermis mediated by LTB4 or arachidonic acid . As a research tool, this compound is valuable for studying the role of LTB4 and the BLT1 receptor in various inflammatory processes . LTB4 is a potent proinflammatory lipid mediator derived from neutrophils and macrophages, and it plays a key role in leukocyte activation, recruitment, and microbial killing . This compound is for research use only and is not intended for diagnostic or therapeutic applications. CAS Number: 158081-99-3 Molecular Formula: C28H28O4 Molecular Weight: 428.52 g/mol

Properties

IUPAC Name

1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNLXCBYBKHKSK-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047308
Record name CP-105696
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158081-99-3
Record name 1-[(3S,4R)-3-([1,1′-Biphenyl]-4-ylmethyl)-3,4-dihydro-4-hydroxy-2H-1-benzopyran-7-yl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158081-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP-105696
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-105696
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-105696
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7354TW4BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Structure and Retrosynthetic Analysis

Structural Features

CP-105696 (C₂₈H₂₈O₄; MW 428.5 g/mol) comprises a chroman core substituted with a 4-phenylbenzyl group at C3, a hydroxyl group at C4, and a cyclopentane-carboxylic acid moiety at C7. Stereochemical assignments at C3 (S) and C4 (R) are critical for biological activity, as evidenced by its high affinity for LTB4 receptors (IC₅₀ = 8.42 ± 0.26 nM). The SMILES notation (C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O) confirms the trans configuration of the chroman ring.

Retrosynthetic Pathways

Chroman Ring Construction

The chroman scaffold (3,4-dihydro-2H-1-benzopyran) is likely synthesized via acid-catalyzed cyclization of a diol precursor or epoxide intermediate. Asymmetric induction at C4 could employ chiral auxiliaries or catalytic enantioselective methods to establish the R-configured hydroxyl group.

Cyclopentane-Carboxylic Acid Conjugation

The cyclopentane-carboxylic acid moiety at C7 is appended via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A boronic ester derivative of cyclopentane-carboxylic acid could cross-couple with a brominated chroman intermediate, followed by hydrolysis to yield the free carboxylic acid.

Physicochemical and Solubility Properties

Solubility Profiling

This compound exhibits limited aqueous solubility (2.5 mg/mL in 10% DMSO) but achieves enhanced solubility in co-solvent systems:

Solvent System Concentration (mg/mL) Solubility Class
10% DMSO + 40% PEG300 ≥2.5 Clear solution
10% DMSO + 90% corn oil ≥2.5 Clear solution
10% DMSO + 90% SBE-β-CD ≥2.5 Clear solution

These formulations are critical for in vivo studies, ensuring bioavailability at tested doses (10–100 mg/kg/day).

Stability Considerations

The compound remains stable in dimethyl sulfoxide (DMSO) stock solutions at -20°C for over six months, with no reported degradation under physiological pH conditions.

Formulation and Administration Protocols

Preclinical Formulations

For murine models, this compound is administered orally via gavage in a vehicle comprising 0.6% Tween 80 and 0.25% methylcellulose in phosphate-buffered saline (PBS). Dose-ranging studies demonstrate linear pharmacokinetics between 30–100 mg/kg/day, with maximal plasma concentrations (Cₘₐₓ) achieved within 4 hours post-administration.

Clinical Pharmacokinetics

In human trials, single oral doses (5–640 mg) yield dose-proportional increases in Cₘₐₓ (0.54–30.41 µg/mL) and AUC₀–∞ (1,337–16,819 µg·h/mL). The terminal elimination half-life ranges from 289–495 hours, suggesting extensive tissue distribution and slow clearance. Renal excretion accounts for <1% of the administered dose, implicating hepatic metabolism as the primary elimination route.

Analytical Characterization Techniques

Spectroscopic Identification

  • ¹H/¹³C NMR : Key resonances include the chroman ring protons (δ 4.2–4.5 ppm), biphenyl aromatic signals (δ 7.2–7.6 ppm), and cyclopentane methylenes (δ 1.5–2.1 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 429.5 m/z) confirms the molecular ion, with fragmentation patterns aligning with the cyclopentane-carboxylic acid moiety.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes under optimized conditions.

Biological Activity Correlation

Receptor Binding Kinetics

This compound noncompetitively inhibits high-affinity LTB4 receptors (IC₅₀ = 8.42 nM) and competitively antagonizes low-affinity receptors, as shown by Scatchard analyses. The pA₂ value for CD11b upregulation inhibition (8.03 ± 0.19) underscores its potency in blocking neutrophil activation.

In Vivo Efficacy

In murine allograft models, 50 mg/kg/day for 28 days prolongs graft survival to 27 ± 20 days (vs. 12 ± 6 days in controls; P = 0.0146). Immunohistochemical analyses reveal reduced mononuclear infiltrates, validating its anti-inflammatory efficacy.

Chemical Reactions Analysis

Biochemical Interaction with LTB4 Receptors

CP-105696 competitively inhibits LTB4 binding to the BLT1 receptor, preventing neutrophil activation. Key pharmacodynamic parameters include:

ParameterValueExperimental ConditionsSource
Plasma concentration for 2-fold EC50 shift5–6 µg/mLHuman whole blood ex vivo assay
Maximal inhibition (Cmax)30.41 µg/mLSingle 640 mg oral dose in humans
EC50 dose ratio1.00 (placebo) → Linear increase with this compoundMurine splenocyte chemotaxis assay
  • Mechanism : this compound’s cyclopropane carboxylic acid group facilitates high-affinity binding to BLT1, blocking LTB4-induced CD11b/CD18 upregulation on neutrophils .

  • Dose-dependency : Splenocyte chemotaxis inhibition reached significance at 100–200 mg/kg/day in mice, demonstrating receptor saturation kinetics .

Pharmacokinetic Profile and Metabolic Stability

This compound displays prolonged elimination and dose-linear pharmacokinetics across species:

Table 1: Single-Dose Pharmacokinetics in Mice

Dose (mg/kg)AUC (µg·h/mL)Half-life (h)Cmax (µg/mL)
3582621.8
13084626.4
Source: Naïve-pooled modeling in C57Bl/6 mice

Table 2: Human Pharmacokinetics

Dose (mg)AUC(0,∞) (µg·h/mL)Half-life (h)Urinary Excretion (%)
401,337289–495<1
64016,819289–495<1
Source: Phase I clinical trial
  • Key observations :

    • Protein binding : >99% plasma protein binding, limiting free drug availability .

    • Metabolic stability : Minimal hepatic clearance, with terminal half-lives exceeding 50 hours in mice and humans .

Analytical Methods for Quantification

This compound’s stability and concentration were validated using:

  • LC-MS/MS : Column: Waters HSS T3 (50 × 2.1 mm); Mobile phase: Acetonitrile/water with 0.1% formic acid; MRM transition: m/z 427.1→365.4 .

  • HPLC-UV : Column: Waters Nova-Pak C18; Detection: 280 nm; Internal standard: Isopropyl analog of this compound .

Structural Determinants of Reactivity

The compound’s structure includes:

  • A chroman ring with hydroxyl and 4-phenylbenzyl substituents.

  • A cyclopropane carboxylic acid group critical for receptor binding .

These features enhance metabolic stability and receptor affinity, contributing to its prolonged in vivo activity .

Multi-Dose Pharmacokinetic Behavior

In HFD-fed mice, this compound maintained stable plasma concentrations under a twice-weekly dosing regimen (130 mg/kg):

GroupCmax (µg/mL)Trough (µg/mL)
Male12.34.1
Intact female15.64.3
OVX female14.94.2
Source: Multi-dose murine study
  • Body weight effects : Intact females showed transient weight loss, suggesting gender-specific metabolic interactions .

This compound’s efficacy stems from its high-affinity receptor binding and pharmacokinetic properties, enabling sustained LTB4 pathway inhibition. Further studies are warranted to explore its metabolic degradation pathways and off-target interactions.

Scientific Research Applications

Pharmacokinetics

CP-105696 exhibits a complex pharmacokinetic profile characterized by a long elimination half-life and significant plasma protein binding. Studies have shown that after oral administration in healthy subjects, the compound's terminal elimination half-lives ranged from 289 to 495 hours, indicating prolonged retention in the body . The pharmacokinetic parameters are summarized in the following table:

Parameter Value
Elimination Half-Life289 - 495 hours
Maximum Concentration (Cmax)0.54 - 30.41 μg/ml
Area Under Curve (AUC)1337 - 16819 μg/ml·h
Urinary Excretion<1% of administered dose

The compound's pharmacokinetics suggest that it may undergo extensive enterohepatic recirculation, which contributes to its long half-life and low renal clearance .

Pharmacodynamics

This compound functions primarily as a leukotriene B4 receptor antagonist. Its pharmacodynamic effects have been evaluated through various assays, including the inhibition of CD11b/CD18 upregulation on neutrophils induced by leukotriene B4. A dose-dependent relationship was observed, with significant inhibition achieved at plasma concentrations of approximately 5-6 μg/ml . The following table summarizes key pharmacodynamic findings:

Dose (mg) Cmax (μg/ml) Efficacy (CD11b Inhibition)
400.54Minimal
1605.2Moderate
32010.22Significant
64030.41Maximum

The significant inhibition of neutrophil activation suggests that this compound may be effective in treating conditions characterized by excessive leukotriene B4 activity.

Inflammatory Diseases

This compound has been investigated for its potential use in various inflammatory diseases, including arthritis and transplant rejection. In murine models of collagen-induced arthritis, this compound demonstrated efficacy in reducing disease progression and severity at doses ranging from 1 to 10 mg/kg per day . The compound's ability to modulate immune responses makes it a candidate for further clinical evaluation in conditions such as:

  • Rheumatoid Arthritis : By inhibiting leukotriene B4-mediated neutrophil chemotaxis, this compound may reduce joint inflammation and damage.
  • Transplant Rejection : Studies indicate that this compound can delay graft rejection by modulating immune responses .

Case Studies

Several studies have provided insights into the efficacy of this compound in clinical settings:

  • Collagen-Induced Arthritis Model : In this study, this compound was administered to mice with induced arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to controls .
  • Transplantation Studies : Administration of this compound at a dosage of 100 mg/kg/day resulted in sustained levels of graft-reactive IgG, indicating effective modulation of the immune response over a period of 60 days .

Mechanism of Action

CP-105696 exerts its effects by selectively binding to the leukotriene B4 receptor, thereby blocking the interaction between leukotriene B4 and its receptor. This inhibition prevents the recruitment of proinflammatory immune cells to sites of inflammation and reduces the production of proinflammatory cytokines and chemokines. The molecular targets involved include the high-affinity leukotriene B4 receptor, which is expressed in various inflammatory and immune cells .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism: Non-competitive inhibition of LTB4 binding to BLT1 on neutrophils (IC₅₀ = 8.42 nM) and competitive inhibition at low-affinity receptors .
  • In Vivo Efficacy: Orally active, blocking LTB4-induced neutrophil and eosinophil infiltration in animal models (ED₅₀ = 0.3 mg/kg in cavine dermis) .
  • Therapeutic Applications: Rheumatoid Arthritis (RA): Reduced joint damage in collagen-induced arthritis (CIA) models . Non-Alcoholic Fatty Liver Disease (NAFLD): Alleviated ER stress and dyslipidemia in preclinical studies . Retinal Vasculitis: Inhibited LTB4-mediated neutrophil activation in preclinical models .
  • Pharmacokinetics : Long half-life (44–62 hours in mice), dose-dependent absorption, and saturable absorption at high doses .

BLT1 Receptor Antagonists

Table 1: BLT1 Antagonists in Preclinical/Clinical Development
Compound Target Mechanism IC₅₀/ED₅₀ Clinical Stage Key Findings
CP-105696 BLT1 Non-competitive/competitive 8.42 nM (binding) Phase II Long half-life; efficacy in RA, NAFLD, and retinal inflammation .
LY293111 BLT1 Competitive N/A Phase II (failed) Reduced neutrophils in asthma trials but no clinical benefit .
ONO-4057 BLT1/BLT2 Competitive N/A Preclinical Inhibited neutrophil transmigration; similar efficacy to this compound .
SB201146 BLT1 Competitive N/A Preclinical Blocked LTB4-induced apoptosis delay; structural analog of this compound .

Key Contrasts :

  • This compound’s non-competitive binding at high-affinity receptors distinguishes it from competitive antagonists like LY293111.
  • This compound’s long half-life and oral bioavailability provide advantages over preclinical candidates like ONO-4057 .

Enzyme Inhibitors in the LTB4 Pathway

Table 2: Enzyme Inhibitors vs. Receptor Antagonists
Compound Target Mechanism Clinical Stage Key Findings
Zileuton 5-LOX Blocks LTB4 synthesis Approved (asthma) Reduces LTB4 but requires frequent dosing; limited efficacy in non-asthma indications .
Acebilustat LTA4H Inhibits LTA4H enzyme Phase II Reduces LTB4 in cystic fibrosis; lacks direct receptor modulation .
This compound BLT1 Receptor antagonism Phase II Directly blocks LTB4 signaling; broader anti-inflammatory effects .

Key Contrasts :

  • Enzyme inhibitors (e.g., Zileuton) reduce LTB4 production but may cause compensatory pathways, whereas this compound directly blocks receptor-mediated inflammation .

Dual-Function Inhibitors

Nomacopan:

  • Mechanism : Recombinant protein inhibiting LTB4 and complement C5 .
  • Stage : Phase II for retinal vasculitis.
  • Comparison: Unlike this compound, Nomacopan’s protein structure limits oral administration but offers dual-pathway inhibition .

Cross-Reactive Antagonists

MK-571 :

  • Target : Primarily a LTD4 antagonist but cross-reacts with LTB4R2 (BLT2) .

Pharmacokinetic Comparisons

Table 3: Pharmacokinetic Profiles
Compound Half-Life (Hours) Oral Bioavailability Key PK Challenges
This compound 44–62 (mice) Yes Saturable absorption at high doses .
Zileuton 2.5 (humans) Yes Short half-life necessitates 4x daily dosing .
Nomacopan N/A No (IV only) Protein-based; requires infusion .

Biological Activity

CP-105696 is a potent antagonist of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in various inflammatory diseases. This compound has been extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic potential in preclinical and clinical settings. Below, we present a detailed overview of its biological activity, including relevant data tables and research findings.

Overview of this compound

  • Chemical Structure : this compound is a synthetic compound designed to inhibit the action of LTB4 by blocking its receptor, BLT1.
  • Mechanism of Action : By antagonizing LTB4, this compound reduces inflammation and modulates immune responses, making it a candidate for treating inflammatory conditions.

Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key findings from various studies are summarized in the table below:

ParameterValueReference
Half-life 44 - 62 hours (mice)
Volume of Distribution 0.51 - 0.72 L/kg
Cmax (at 640 mg) 30.41 μg/ml
AUC (0,∞) 16819 μg/ml·h
Oral Clearance 0.03 - 0.05 L/h

Case Study: Pharmacokinetics in Humans

A clinical trial investigated the pharmacokinetics of this compound in healthy male volunteers. The results indicated that plasma concentrations increased dose-dependently with significant half-lives ranging from 289 to 495 hours across various doses (5 to 640 mg). This suggests a prolonged duration of action which may facilitate less frequent dosing regimens in therapeutic applications .

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated primarily through its impact on LTB4-mediated neutrophil activation. The following key points highlight its biological activity:

  • Inhibition of CD11b Upregulation : this compound effectively inhibits the upregulation of CD11b on human neutrophils in response to LTB4. Plasma concentrations of approximately 5–6 μg/ml were necessary to achieve a significant inhibitory effect .
  • Dose-Response Relationship : A linear relationship was observed between plasma concentrations of this compound and the inhibition of CD11b expression, indicating that higher concentrations correlate with greater inhibition .

Research Findings

  • Preclinical Models : In mouse models, this compound demonstrated effective modulation of LTB4 activity under conditions of systemic inflammation induced by high-fat diets. The compound's long half-life supports potential twice-weekly dosing schedules for chronic inflammatory diseases .
  • Safety and Tolerability : In repeated-dose studies, while this compound was well tolerated at lower doses, higher doses (≥100 mg/kg) resulted in significant weight loss (>20%) in mice, highlighting the importance of dose optimization in therapeutic applications .
  • Clinical Implications : The pharmacodynamic profile suggests that this compound could be beneficial in treating conditions characterized by excessive neutrophil activation and inflammation, such as rheumatoid arthritis or asthma .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-105696
Reactant of Route 2
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